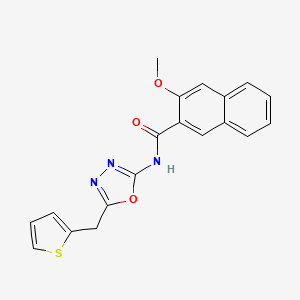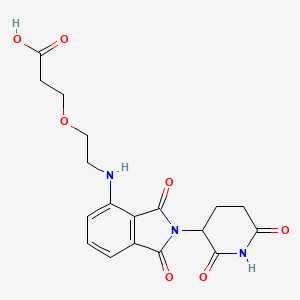
3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its CAS No. 2225148-47-8, has a molecular weight of 375.38 and a molecular formula of C18H21N3O6 .
Synthesis Analysis
Based on the information available, the synthesis of this compound or its derivatives involves several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 375.38 and a molecular formula of C18H21N3O6 . It is related to 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include several steps of substitution, click reaction, and addition reaction .Aplicaciones Científicas De Investigación
Immunomodulatory Applications
- Immunosuppressive Activity : Derivatives of Mycophenolic Acid (MPA), which include the specified compound, have shown promise in immunosuppressive therapy. These compounds demonstrate an enhanced ability to reduce pro-inflammatory cytokines compared to MPA and thalidomide, with superior activity in mixed lymphocyte reaction assays and lower cytotoxicity. This suggests potential use in preventing allograft rejection and treating autoimmune diseases (Barbieri et al., 2017).
Antimicrobial and Antioxidant Applications
- Antimicrobial Activity : Certain derivatives of the compound have shown sensitivity against Gram-positive and Gram-negative bacterial strains. This indicates potential application in developing new antimicrobial agents (Al-farhan et al., 2011).
- Antioxidant Activity : Novel derivatives have exhibited significant antioxidant activity, surpassing well-known antioxidants like ascorbic acid. This suggests potential use in managing oxidative stress-related conditions (Tumosienė et al., 2020).
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been synthesized through various methods, including microwave irradiation and solid-state reactions, demonstrating its chemical versatility and potential for diverse pharmaceutical applications (Bhatti et al., 2012).
Potential for Drug Development
- Drug Synthesis Intermediate : The compound serves as an intermediate in synthesizing other pharmacologically active compounds, illustrating its importance in drug development processes (Zhou et al., 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7/c22-13-5-4-12(16(25)20-13)21-17(26)10-2-1-3-11(15(10)18(21)27)19-7-9-28-8-6-14(23)24/h1-3,12,19H,4-9H2,(H,23,24)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCGXOBFROXMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2863059.png)
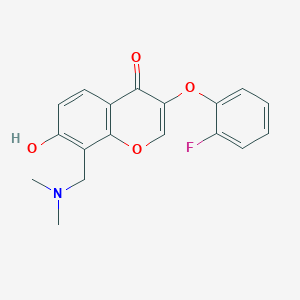
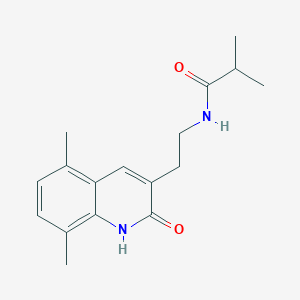
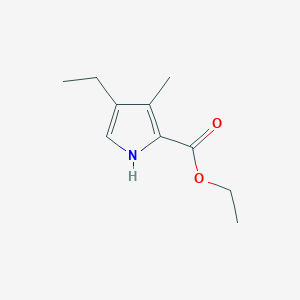
![2,2-Dimethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2863066.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2863067.png)


![N-(1-cyanocyclopentyl)-2-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2863073.png)
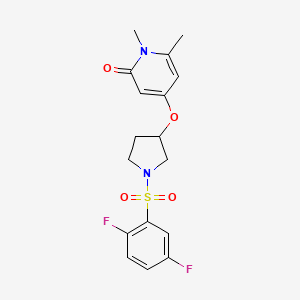

![4-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2863077.png)
![Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B2863078.png)
